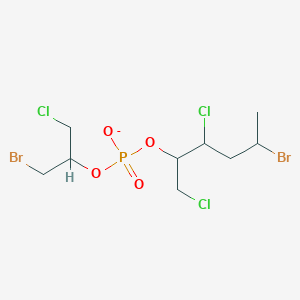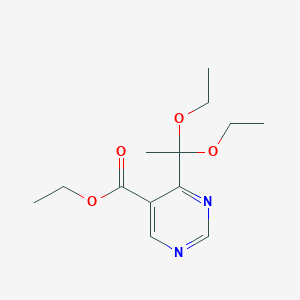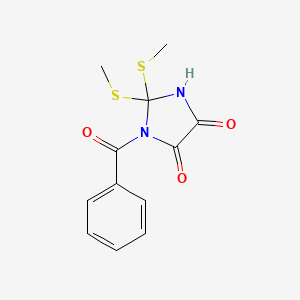
1-Benzoyl-2,2-bis(methylsulfanyl)imidazolidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-2,2-bis(methylsulfanyl)imidazolidine-4,5-dione is a heterocyclic compound that belongs to the imidazolidine family This compound features a unique structure with a benzoyl group and two methylsulfanyl groups attached to the imidazolidine ring
Preparation Methods
The synthesis of 1-Benzoyl-2,2-bis(methylsulfanyl)imidazolidine-4,5-dione typically involves the reaction of phenylglycine methyl ester with phenyl isocyanate or isothiocyanate. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzoyl-2,2-bis(methylsulfanyl)imidazolidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2,2-bis(methylsulfanyl)imidazolidine-4,5-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Benzoyl-2,2-bis(methylsulfanyl)imidazolidine-4,5-dione can be compared to other imidazolidine derivatives, such as:
Imidazolidine-2-thione: Known for its antimicrobial and antifungal properties.
Imidazole-2-thione: Exhibits a wide range of biological activities, including antioxidant and antihypertensive effects.
Benzo-imidazo-thiazole derivatives: These compounds have shown significant activity against Mycobacterium tuberculosis. The uniqueness of this compound lies in its specific structural features and the presence of both benzoyl and methylsulfanyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
62376-67-4 |
|---|---|
Molecular Formula |
C12H12N2O3S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-benzoyl-2,2-bis(methylsulfanyl)imidazolidine-4,5-dione |
InChI |
InChI=1S/C12H12N2O3S2/c1-18-12(19-2)13-9(15)11(17)14(12)10(16)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,15) |
InChI Key |
KVBFYTYGCWNOLB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(NC(=O)C(=O)N1C(=O)C2=CC=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


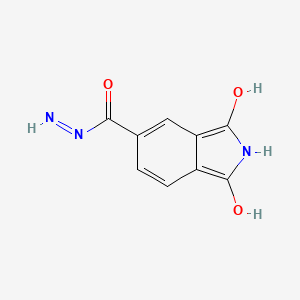
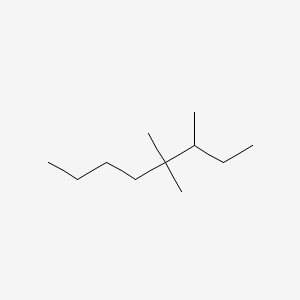
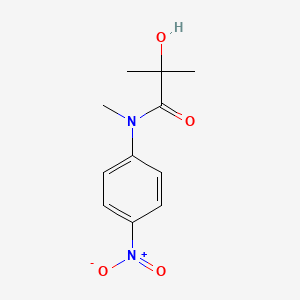
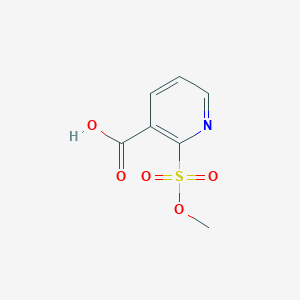
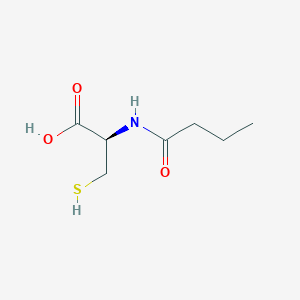
![1-[3-Ethyl-2-(1-methylcyclohexyl)phenyl]ethan-1-one](/img/structure/B14539542.png)
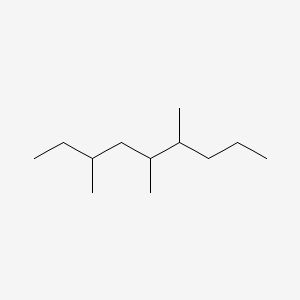
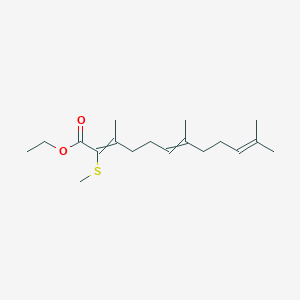
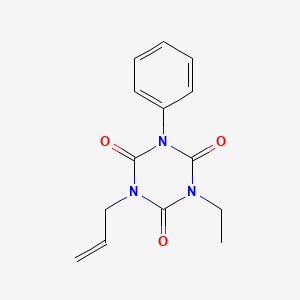
![1-{[5-(4-Methylphenyl)thiophen-2-yl]methyl}piperidine](/img/structure/B14539578.png)
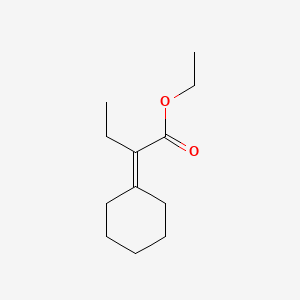
![5H-1,2,4-Triazolo[4,3-b][1,2,4]triazepine, 6,7,8,9-tetrahydro-6-methyl-](/img/structure/B14539587.png)
